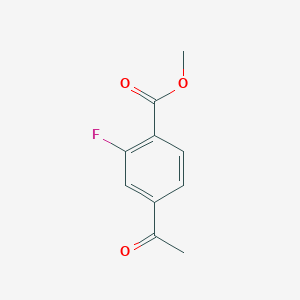
4-乙酰基-2-氟苯甲酸甲酯
概述
描述
Synthesis Analysis
The synthesis of “Methyl 4-acetyl-2-fluorobenzoate” involves two stages . In the first stage, 4-acetyl-2-fluorobenzoic acid reacts with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane at 0 - 20°C for 3 hours . In the second stage, methanol reacts with triethylamine in dichloromethane at 0 - 20°C for 1 hour .Molecular Structure Analysis
The molecular structure of “Methyl 4-acetyl-2-fluorobenzoate” can be represented by the InChI code: 1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 .科学研究应用
Synthesis and Biological Activities
Methyl 4-acetyl-2-fluorobenzoate is involved in the synthesis of various biologically active compounds. For instance, hydrazide-hydrazones and 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which include derivatives of 4-fluorobenzoic acid, have been synthesized and evaluated for their antifungal, anti-inflammatory, cytotoxic, and antioxidant activities (Koçyiğit-Kaymakçıoğlu et al., 2012). These compounds show potential in medical and pharmacological research, particularly in the development of new therapeutic agents.
Radiotracer Synthesis for Brain Studies
Fluorine-18-labeled derivatives of 4-fluorobenzoic acid have been prepared for potential use as in vivo substrates for brain acetylcholinesterase (Bormans et al., 1996). These radiotracers are designed for brain imaging studies, particularly to investigate enzyme activity in neurological research.
Cholinesterase Inhibitors
Derivatives of 4-fluorobenzoic acid, including those combined with tetrahydroacridine, have been synthesized and studied for their ability to inhibit cholinesterases, important in the treatment of Alzheimer's disease and other cognitive disorders (Szymański et al., 2012).
Antimicrobial Agents
Compounds synthesized from 4-fluorobenzoic acid hydrazide exhibit potential as antimicrobial agents. Studies have shown their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Rollas et al., 2002).
Electrochemical Analysis
Electrochemical studies involving methylfluorobenzoates, including methyl 4-fluorobenzoate, have been conducted to understand the mechanisms of C–F bond cleavages, which are relevant in various chemical processes (Muthukrishnan & Sangaranarayanan, 2010).
Environmental and Biochemical Research
Research has also been conducted on the transformation of phenol to benzoate via para-carboxylation using fluorinated analogues, which helps in understanding biochemical pathways in environmental contexts (Genthner et al., 1989).
安全和危害
“Methyl 4-acetyl-2-fluorobenzoate” should be handled with care. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment including face protection . It should be stored in a well-ventilated place, kept away from heat, sparks, and flame . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .
未来方向
属性
IUPAC Name |
methyl 4-acetyl-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKZZOPOAWJQNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetyl-2-fluorobenzoate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one](/img/structure/B1457105.png)
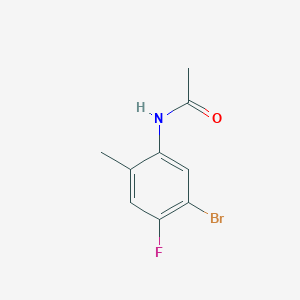
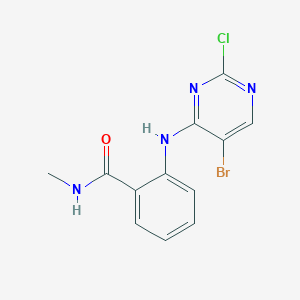
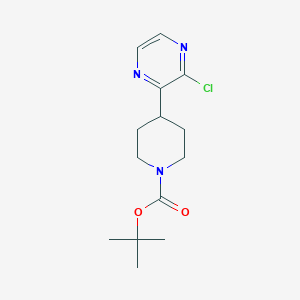
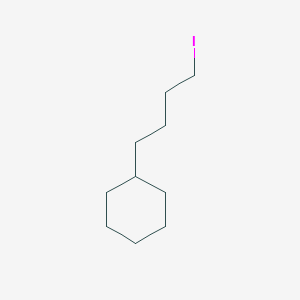
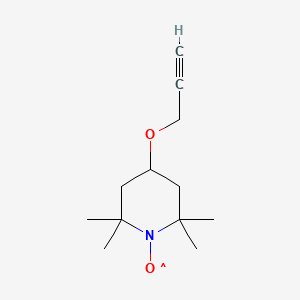
![3,3-dimethyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B1457113.png)
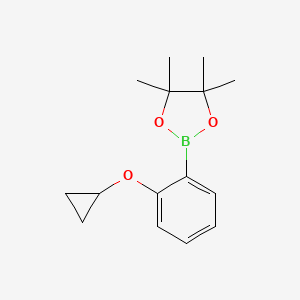
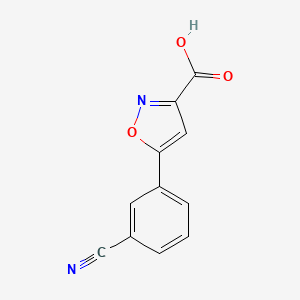
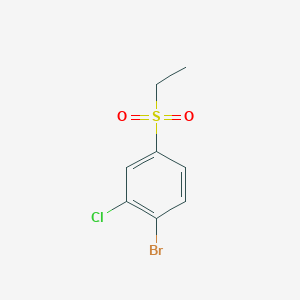
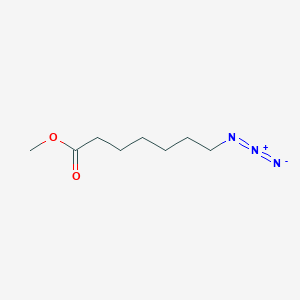
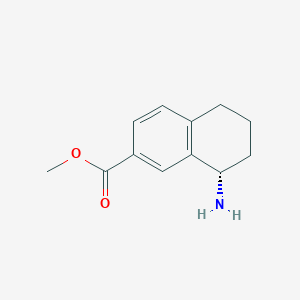
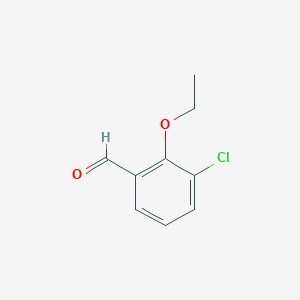
![N-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1457127.png)